![molecular formula C17H11NO2 B14405343 4-hydroxybenzo[c]acridin-3(12H)-one CAS No. 83538-80-1](/img/structure/B14405343.png)
4-hydroxybenzo[c]acridin-3(12H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybenzo[c]acridin-3(12H)-one is a complex organic compound belonging to the acridine family Acridines are known for their planar structures and are often used in the synthesis of dyes, drugs, and other organic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzo[c]acridin-3(12H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization to form the acridine core. The presence of a hydroxyl group at the 4-position adds complexity to the synthesis, requiring careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Hydroxybenzo[c]acridin-3(12H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzo[c]acridin-3(12H)-one, while substitution reactions can introduce various functional groups onto the acridine core.
科学的研究の応用
4-Hydroxybenzo[c]acridin-3(12H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
作用機序
The mechanism of action of 4-hydroxybenzo[c]acridin-3(12H)-one is primarily related to its ability to interact with biological macromolecules. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Benzo[c]acridin-3(12H)-one: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.
4-Hydroxybenzo[b]thiophen: Contains a sulfur atom in place of the nitrogen in the acridine ring, leading to different chemical properties and reactivity.
4-Hydroxybenzophenone: A simpler structure with a hydroxyl group on a benzophenone core, used in various industrial applications.
Uniqueness
4-Hydroxybenzo[c]acridin-3(12H)-one is unique due to its combination of the acridine core and the hydroxyl group at the 4-position. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
83538-80-1 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC名 |
4-hydroxy-12H-benzo[c]acridin-3-one |
InChI |
InChI=1S/C17H11NO2/c19-15-8-7-12-13(17(15)20)6-5-11-9-10-3-1-2-4-14(10)18-16(11)12/h1-9,18,20H |
InChIキー |
OMLVXRSHAQAGLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C(=O)C=CC4=C3N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
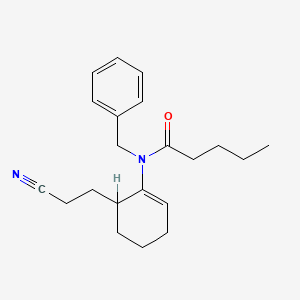
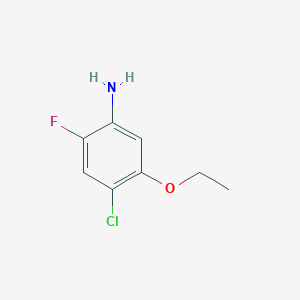
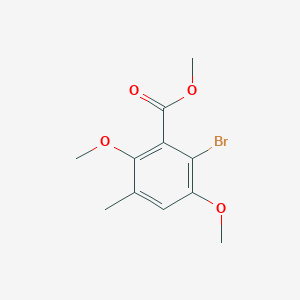
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
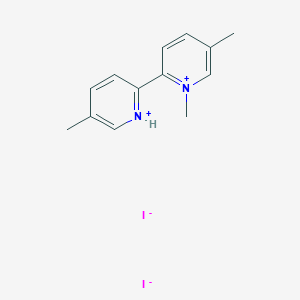
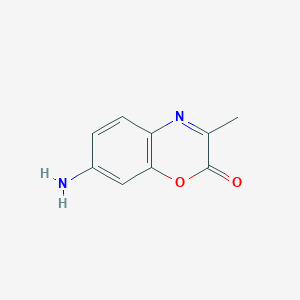
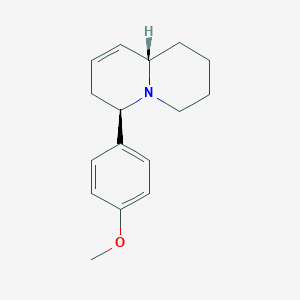
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
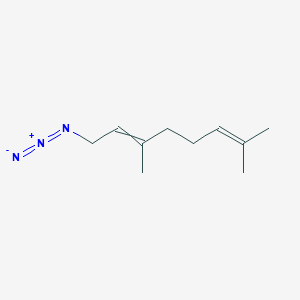
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
